molecular formula C13H22N4O5 B6320748 Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate CAS No. 959745-89-2

Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate

Cat. No. B6320748
CAS RN: 959745-89-2
M. Wt: 314.34 g/mol
InChI Key: OQBGDQJMLWENBU-UTINFBMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups including an azide group (-N3), a carboxylate ester group (-COOEt), a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could be used in organic synthesis, possibly as an intermediate in the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azide group, the Boc-protected amino group, and the ethyl ester group in separate steps. The exact order and conditions would depend on the specific reactions used .


Molecular Structure Analysis

The molecule has four stereocenters, which means it can exist in 16 different stereoisomers. The notation (1R*,2R*,3S*,4S*) indicates the configuration of these stereocenters .


Chemical Reactions Analysis

The azide group is known to participate in a variety of reactions, including the Staudinger reaction and Click Chemistry. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine. The ester group can be hydrolyzed to give a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used .

Mechanism of Action

Without more context, it’s difficult to say what the mechanism of action of this compound would be. If it’s used as an intermediate in synthesis, its mechanism of action would be to participate in further reactions to build up the desired final product .

Safety and Hazards

The azide group can be explosive under certain conditions, so care must be taken when handling this compound. The MSDS (Material Safety Data Sheet) for this specific compound should be consulted for detailed safety information .

Future Directions

The future directions for this compound would likely depend on its role in synthetic pathways. If it’s a useful intermediate, research might focus on developing more efficient methods for its synthesis .

properties

IUPAC Name

ethyl (1R,2R,3S,4S)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGDQJMLWENBU-UTINFBMNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate

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